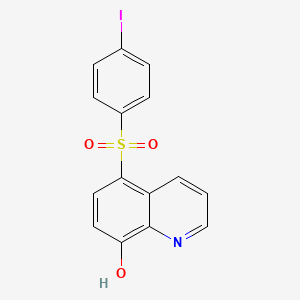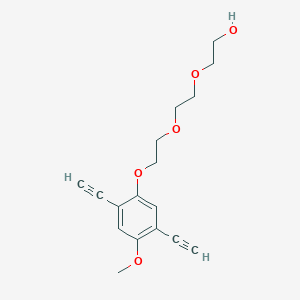
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate is a heterocyclic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate can be synthesized through several methods. One common approach involves the cyclization of α-amino ynones or β-enaminones. For example, the oxidative cyclization of β-enaminones can be achieved using iodine as a promoter . Another method involves the reaction of glycine-derived enamino amides under Boc-deprotection conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as the use of citric acid as a catalyst, can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can yield dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include iodine for oxidative cyclization, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization of β-enaminones can yield pyrrolin-4-ones, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Aplicaciones Científicas De Investigación
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antiviral, anticancer, and antimicrobial agents.
Medicine: It is investigated for its potential therapeutic properties, including its use in drug development.
Mecanismo De Acción
The mechanism of action of ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit enzymes or bind to receptors, leading to various biological effects. The exact mechanism depends on the specific derivative and its target .
Comparación Con Compuestos Similares
Similar Compounds
Indole derivatives: These compounds also contain a nitrogen atom in a five-membered ring and have similar biological activities.
Pyrrolin-4-ones: These are structurally related compounds with similar synthetic routes and applications.
Pyridazines: Another class of heterocyclic compounds with comparable properties and uses.
Uniqueness
Ethyl 2-oxo-3,4-dihydro-2H-pyrrole-5-carboxylate is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to undergo various reactions and form different derivatives makes it a valuable compound in research and industry.
Propiedades
Número CAS |
360782-67-8 |
|---|---|
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
ethyl 5-oxo-3,4-dihydropyrrole-2-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-2-11-7(10)5-3-4-6(9)8-5/h2-4H2,1H3 |
Clave InChI |
AGWQUVWOFILGLN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC(=O)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Bromobenzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12880791.png)
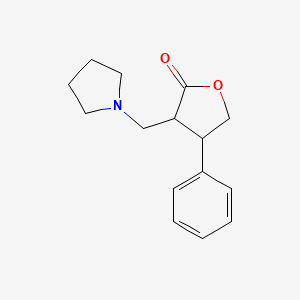
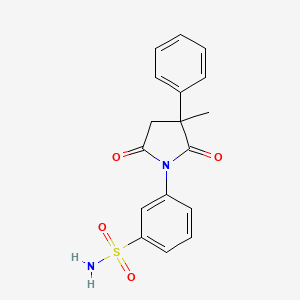

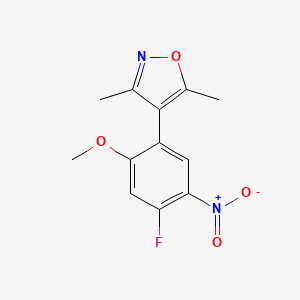
![2-(Chloromethyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12880828.png)
![[3-(1H-Pyrazol-4-yl)phenyl]acetonitrile](/img/structure/B12880832.png)
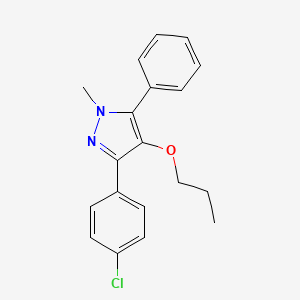
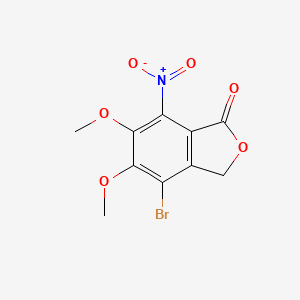
![2-(1H-1,2,4-Triazol-1-yl)-1H-benzo[d]imidazol-4-amine](/img/structure/B12880860.png)
![3,6-Dimethyl-2-phenyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12880867.png)

